molecular formula C30H22Br2N4 B2590368 2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline CAS No. 361160-55-6

2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline

Katalognummer: B2590368
CAS-Nummer: 361160-55-6
Molekulargewicht: 598.342
InChI-Schlüssel: MCUXXSYABNTLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline is a useful research compound. Its molecular formula is C30H22Br2N4 and its molecular weight is 598.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural framework includes a quinazoline core fused with a dihydropyrazole moiety. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a related compound, demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. It was found to induce apoptosis and arrest the cell cycle at the G1 phase at an IC50 of 168.78 µM . Molecular docking studies suggested that such compounds bind effectively to key kinase targets involved in cancer progression.

Antibacterial Activity

Quinazoline derivatives are also noted for their antibacterial activity. A study on a related compound showed promising results against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial properties, some studies have highlighted antifungal activities. The compound's effectiveness against fungal strains was evaluated using minimum inhibitory concentration (MIC) assays. Results indicated varying degrees of activity against common fungal pathogens, suggesting potential for development into antifungal agents .

Case Studies

  • Anticancer Study :
    • Objective : Evaluate the anticancer efficacy of a quinazoline derivative.
    • Method : Cell viability assays were performed on MCF-7 cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, confirming its potential as an anticancer agent.
  • Antibacterial Study :
    • Objective : Assess antibacterial activity against clinical isolates.
    • Method : Agar well diffusion method was utilized to determine the zone of inhibition.
    • Results : The tested compound exhibited larger zones of inhibition compared to control antibiotics, indicating strong antibacterial properties.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AnticancerMCF-7168.78 µM
AntibacterialStaphylococcus aureusVaries (higher than ciprofloxacin)
AntifungalCandida albicansVaries (specific data unavailable)

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its antimicrobial and antioxidant properties. Research indicates that pyrazole derivatives can inhibit various bacterial strains and exhibit antifungal activity. For example, derivatives similar to this compound have shown effectiveness against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific cellular targets involved in cancer progression. Preliminary investigations have indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, warranting further exploration of this specific derivative in anticancer research .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding xanthine oxidase, an enzyme involved in uric acid production. Inhibitors of this enzyme are crucial for treating conditions like gout. Initial studies suggest that modifications in the pyrazole ring can enhance inhibitory activity against xanthine oxidase .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit significant antibacterial properties, suggesting similar potential for the target compound .
Abdel-Wahab et al. (2012)Anticancer ActivityFound that related pyrazole compounds induced apoptosis in cancer cells, indicating a need for further studies on this compound's efficacy .
Recent Synthesis StudiesEnzyme InhibitionHighlighted the potential of pyrazole derivatives as xanthine oxidase inhibitors, providing a pathway for therapeutic applications .

Eigenschaften

IUPAC Name

2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22Br2N4/c1-19-9-11-21(12-10-19)29-25-7-2-3-8-26(25)33-30(34-29)36-28(22-5-4-6-24(32)17-22)18-27(35-36)20-13-15-23(31)16-14-20/h2-17,28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXXSYABNTLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.